(3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid
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Overview
Description
(3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid is a compound that features a thiophene ring substituted with a chlorine atom at the 2-position and an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including (3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid, can be achieved through several methods. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This method involves the reaction of α-haloketones with thiourea to form thiophene derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale application of the above-mentioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the thiophene ring or the amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can yield various substituted thiophene derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness
(3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid is unique due to the presence of both an amino group and a chlorine atom on the thiophene ring. This combination of functional groups can lead to unique chemical reactivity and biological activity compared to other thiophene derivatives.
Properties
Molecular Formula |
C7H8ClNO2S |
---|---|
Molecular Weight |
205.66 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-chlorothiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C7H8ClNO2S/c8-7-4(1-2-12-7)5(9)3-6(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m1/s1 |
InChI Key |
PARIQDCDOCXGET-RXMQYKEDSA-N |
Isomeric SMILES |
C1=CSC(=C1[C@@H](CC(=O)O)N)Cl |
Canonical SMILES |
C1=CSC(=C1C(CC(=O)O)N)Cl |
Origin of Product |
United States |
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